(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine
Description
Introduction
Historical Development and Discovery
The discovery of (2R,4R)-(+)-2-(diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine is rooted in the broader evolution of P-chirogenic phosphine ligands. Early milestones include the 1975 synthesis of DIPAMP by Knowles and colleagues at Monsanto, which achieved 96% enantioselectivity in the asymmetric hydrogenation of dehydroamino acids for L-DOPA production. However, the synthetic complexity of DIPAMP—requiring phosphine oxide intermediates—limited its widespread adoption.
A paradigm shift emerged with the introduction of phosphine-borane intermediates, which simplified the synthesis of P-chirogenic ligands. This methodology enabled the systematic design of bidentate ligands with tailored steric and electronic properties. The compound , often abbreviated as R,R-BCPM (Boc-protected chiral phosphine-methylpyrrolidine), was developed to optimize coordination geometry and air stability. The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and prevents undesired side reactions during ligand-metal complex formation.
Key structural innovations include:
- Chiral pyrrolidine backbone : The (2R,4R) configuration creates a rigid, C₂-symmetric framework that enforces a well-defined metal coordination sphere.
- Dual phosphine donors : The diphenylphosphino groups at positions 2 and 4 provide strong σ-donor and π-acceptor capabilities, stabilizing low-oxidation-state metal centers.
- Boc protection : The N-terminal tert-butoxycarbonyl group prevents protonation at the pyrrolidine nitrogen, maintaining ligand integrity under acidic reaction conditions.
Significance in Modern Organometallic Chemistry and Asymmetric Catalysis
This ligand addresses critical limitations of earlier asymmetric catalysts by combining configurational stability with tunable reactivity. Its applications span three domains:
Hydrogenation of Prochiral Substrates
In rhodium-catalyzed hydrogenations, R,R-BCPM achieves >99% enantiomeric excess (ee) for α-dehydroamino acid esters, surpassing DIPAMP’s 96% benchmark. The ligand’s bite angle (~85°) optimizes substrate orientation within the metal coordination sphere, as illustrated below:
$$
\text{RhCl}(\text{R,R-BCPM})_2 + \text{Substrate} \rightarrow \text{Transition state with enforced pro-R geometry}
$$
Comparative enantioselectivity data:
| Ligand | Substrate | ee (%) |
|---|---|---|
| DIPAMP | Methyl α-acetamidocinnamate | 96 |
| R,R-BCPM | Methyl α-acetamidocinnamate | >99 |
| BINAP | β-Keto esters | 92 |
Data adapted from transition-metal catalysis studies.
Cross-Coupling Reactions
The ligand facilitates Suzuki-Miyaura couplings of aryl chlorides—a notoriously challenging substrate class due to their low reactivity. By stabilizing Pd⁰ intermediates, R,R-BCPM enables turnover numbers (TON) exceeding 10⁴ at 0.1 mol% catalyst loading.
Dynamic Kinetic Resolution
In ruthenium-catalyzed asymmetric transfer hydrogenation, the ligand’s C₂ symmetry ensures uniform face-selective hydride transfer, converting racemic β-keto esters to β-hydroxy esters with 98% ee.
The ligand’s success derives from synergistic effects:
- Steric bulk : The diphenylphosphine groups create a chiral pocket that discriminates between substrate enantiomers.
- Electronic modulation : The pyrrolidine nitrogen’s lone pairs participate in secondary coordination, polarizing the metal center for enhanced electrophilicity.
- Air stability : Unlike earlier phosphine ligands, R,R-BCPM tolerates brief air exposure due to the Boc group’s protective effects, simplifying handling.
Properties
Molecular Formula |
C34H37NO2P2 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-diphenylphosphanyl-2-(diphenylphosphanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-34(2,3)37-33(36)35-25-32(39(30-20-12-6-13-21-30)31-22-14-7-15-23-31)24-27(35)26-38(28-16-8-4-9-17-28)29-18-10-5-11-19-29/h4-23,27,32H,24-26H2,1-3H3/t27-,32-/m1/s1 |
InChI Key |
BFMKBYZEJOQYIM-WXGMZPBLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with diphenylphosphino groups.
Reaction Conditions: The reactions are carried out under inert atmosphere conditions, often using nitrogen or argon to prevent oxidation. Solvents such as tetrahydrofuran or dichloromethane are commonly used.
Catalysts: Transition metal catalysts, such as palladium or rhodium complexes, are employed to facilitate the formation of the phosphine ligands.
Industrial Production Methods
In an industrial setting, the production of (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles, facilitated by the electron-donating phosphine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
It appears the query is about the applications of the chemical compound (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine. However, the search results provided contain limited information about this specific compound's applications. Nevertheless, some related compounds and concepts can be discussed.
Phosphine Ligands and Asymmetric Catalysis
Phosphine Ligands Phosphine ligands are compounds containing a phosphorus atom bonded to organic groups. They are used in various chemical reactions, particularly in transition metal catalysis .
Asymmetric Catalysis Asymmetric catalysis involves using chiral catalysts to selectively produce one enantiomer of a product . Enantiomers are stereoisomers that are non-superimposable mirror images of each other.
Related Compounds and Reactions
- Palladium-Catalyzed Asymmetric Allylic Alkylations: Palladium complexes with phosphine ligands are used in asymmetric allylic alkylation reactions . These reactions form carbon-carbon bonds with high enantioselectivity, which is essential in synthesizing chiral molecules .
- (2S,4S)-(-)-4-Diphenylphosphino-2-(diphenylphosphinomethyl)pyrrolidine: This is a similar compound, and its PubChem record lists various names and identifiers .
- (2R,4R)-2-(Diphenylphosphinomethyl)-4-(dicyclohexylphosphino)-N-(t-butoxycarbonyl)pyrrolidine : This related compound has a molecular weight of 565.71 .
Potential Applications
Given the structural similarity to other phosphine ligands and its chiral nature, (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine could potentially be used in:
Mechanism of Action
The mechanism by which (2R,4R)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine exerts its effects involves the coordination of the phosphine ligands to transition metal centers. This coordination facilitates the formation of chiral metal complexes, which then catalyze enantioselective reactions. The molecular targets include various substrates that undergo transformation in the presence of the chiral catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound is compared with structurally related ligands to highlight differences in steric bulk, electronic properties, and catalytic performance.
Key Differences
- Boc Protection: The Boc group in R,R-BPPM improves solubility in organic solvents and stabilizes the ligand against oxidation, whereas non-Boc analogs (e.g., R,R-PPM) are more prone to degradation .
- Donor Atom Effects: Phosphinine-based ligands (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphinine) exhibit stronger π-acceptor capacity compared to pyridine-based ligands, altering metal-ligand bonding and catalytic activity .
Catalytic Performance
- Enantioselectivity : R,R-BPPM demonstrates superior enantioselectivity (>90% ee) in hydrogenation of α,β-unsaturated ketones compared to its S,S enantiomer due to the complementary chiral environment .
- Reaction Scope: Non-Boc ligands (R,R-PPM) are more effective in reactions requiring faster ligand exchange, such as Suzuki-Miyaura couplings, while Boc-protected variants are preferred for slower, stereoselective transformations .
Biological Activity
The compound (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine, with the CAS number 72598-03-9, is a phosphine-containing pyrrolidine derivative that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C34H37NO2P2
- Molecular Weight : 553.61 g/mol
- CAS Number : 72598-03-9
- Structural Features : The compound features two diphenylphosphino groups and a t-butoxycarbonyl protecting group, which may influence its reactivity and biological interactions.
Anticancer Properties
Research indicates that phosphine derivatives can exhibit significant anticancer activity. A study demonstrated that similar phosphine compounds inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the diphenylphosphino moiety is believed to enhance the compound's ability to interact with biological targets involved in cancer cell growth regulation .
The proposed mechanism of action for (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)-N-(t-butoxycarbonyl)pyrrolidine includes:
- Inhibition of Protein Kinases : Phosphine ligands can coordinate with metal ions in protein kinases, leading to altered enzymatic activity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : It has been suggested that this compound could interfere with signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation .
Study 1: In Vitro Analysis
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to increased levels of ROS and subsequent activation of apoptotic pathways. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
Study 2: In Vivo Efficacy
In an animal model of leukemia, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting the in vitro findings regarding its anticancer potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
